molecular formula C₂₅H₂₆D₃N₉O₃ B1146650 Preladenant-d3 CAS No. 1346599-84-5

Preladenant-d3

カタログ番号 B1146650
CAS番号: 1346599-84-5
分子量: 506.57
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Preladenant-d3 is the labelled analogue of Preladenant . Preladenant is a drug that selectively antagonizes the adenosine A2A receptor . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of Preladenant-d3 is C25H29N9O3 . The structure of Preladenant-d3 involves a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . More detailed structural information or a visual representation of the molecule was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Preladenant-d3 were not explicitly detailed in the search results. The molecular formula of Preladenant-d3 is C25H29N9O3 .

科学的研究の応用

Parkinson’s Disease Treatment

Preladenant-d3 has been studied as an adjunctive therapy with Levodopa in Parkinson’s disease . In two phase 3 trials, Preladenant-d3 was evaluated as an adjunct to Levodopa in patients with Parkinson’s disease and motor fluctuations . The results from these trials provided valuable lessons for future research .

2. Reduction of “Off” Time in Parkinson’s Disease The clinical impact of therapeutic interventions in Parkinson’s disease is often measured as a reduction in “off” time when the beneficial effects of the standard-of-care L-DOPA formulations wane off . Preladenant-d3 has been investigated in this context .

Augmentation Therapy in Parkinson’s Disease

Preladenant-d3 has been applied in augmentation trials for Parkinson’s disease . A quantitative systems pharmacology model was used to simulate “off” time in these trials .

Adenosine 2A Receptor Antagonism

Preladenant-d3 is an adenosine 2A receptor antagonist . This property has been leveraged in its application as an adjunctive therapy with Levodopa in Parkinson’s disease .

Neuroprotection in Parkinson’s Disease

Research has suggested that adenosine A2A receptor antagonists like Preladenant-d3 may offer novel neuroprotection in animal models of Parkinson’s disease .

Dyskinesia Treatment

Preladenant-d3 has potential applications in the treatment of dyskinesia, a disorder characterized by involuntary, erratic movement . This application is based on the role of adenosine in the basal ganglia motor circuit .

作用機序

Target of Action

Preladenant-d3 primarily targets the adenosine A2A receptor (A2AAR) . This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including neurotransmission and immune response .

Mode of Action

Preladenant-d3 acts as a potent and selective antagonist at the adenosine A2A receptor . It binds to this receptor with an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . By blocking the A2A receptor, Preladenant-d3 inhibits the action of adenosine, a neurotransmitter that plays a key role in the regulation of dopamine, glutamate, and GABA transmission .

Biochemical Pathways

The antagonism of the A2A receptor by Preladenant-d3 affects several biochemical pathways. For instance, it modulates the activity of GABAergic neurons in the striatum . This modulation can influence the balance between excitatory and inhibitory neurotransmission, which is crucial for normal motor function .

Pharmacokinetics

The pharmacokinetics of Preladenant-d3 have been studied in clinical trials . It is orally administered and has been evaluated under steady-state exposure of clinical and supratherapeutic doses . The supratherapeutic dose (100 mg BID) provided a Cmax margin of 6.1-fold and AUC margin of 6.9-fold, respectively, compared with 10 mg BID .

Result of Action

Preladenant-d3 has been used in trials studying the treatment of Parkinson’s disease . In a phase II, randomized, double-blind, placebo-controlled study, Preladenant-d3 significantly reduced OFF time over a span of 12 weeks in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .

Action Environment

The action of Preladenant-d3 can be influenced by various environmental factors. For instance, intrinsic/extrinsic factors such as gender or drug interactions could potentially lead to higher exposure to Preladenant-d3 . .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Preladenant-d3 involves the incorporation of three deuterium atoms into the structure of Preladenant. This can be achieved through the introduction of deuterated reagents during the synthesis process.", "Starting Materials": [ "2-Amino-6-chloro-9-[5-(ethylcarbamoyl)-2-pyridyl]purine", "Deuterated reagents" ], "Reaction": [ "Step 1: Protection of the amino group with a suitable protecting group such as Boc or Fmoc", "Step 2: Deuterium incorporation at the desired positions using deuterated reagents", "Step 3: Deprotection of the amino group", "Step 4: Coupling of the deuterated intermediate with an appropriate acid derivative to form Preladenant-d3", "Step 5: Purification and isolation of the final product" ] }

CAS番号

1346599-84-5

分子式

C₂₅H₂₆D₃N₉O₃

分子量

506.57

同義語

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine,

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。